molecular formula C17H15F3O B1343530 2',3'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898777-98-5

2',3'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1343530
CAS No.: 898777-98-5
M. Wt: 292.29 g/mol
InChI Key: MKRQHLKWVFQVEC-UHFFFAOYSA-N
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Description

2',3'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is a fluorinated aromatic ketone derivative characterized by a propiophenone backbone substituted with methyl groups at the 2' and 3' positions of one phenyl ring and a 3,4,5-trifluorophenyl moiety attached to the propanone chain.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O/c1-10-4-3-5-13(11(10)2)16(21)7-6-12-8-14(18)17(20)15(19)9-12/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRQHLKWVFQVEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645011
Record name 1-(2,3-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-98-5
Record name 1-Propanone, 1-(2,3-dimethylphenyl)-3-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions.

Industrial Production Methods

In industrial settings, the production of 2’,3’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

2’,3’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone has numerous scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,3’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with molecular targets and pathways within biological systems. The trifluorophenyl group plays a crucial role in its activity, influencing its binding affinity and specificity for target molecules. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Aromatic Group Molecular Formula Molecular Weight Key Features Reference
This compound 2',3'-CH₃ (phenyl ring) 3,4,5-F₃ (propanone chain) C₁₇H₁₄F₃O* ~300 (estimated) Electron-donating methyl groups; high lipophilicity
3',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone 3',5'-CH₃ (phenyl ring) 3,4,5-F₃ C₁₇H₁₄F₃O 300.22 Symmetric methyl substitution; lower steric hindrance
2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone 2'-OCH₃ (phenyl ring) 3,4,5-F₃ C₁₆H₁₃F₃O₂ 294.28 Electron-donating methoxy; increased polarity
2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone 2',4'-F (phenyl ring) 3,4,5-F₃ C₁₅H₉F₅O 300.22 Electron-withdrawing fluorines; enhanced metabolic stability
2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone 2',5'-Cl (phenyl ring) 3-OCH₃ C₁₆H₁₄Cl₂O₂ 309.19 Bulky chloro substituents; potential cytotoxicity

*Estimated based on structural analogs.

Key Observations :

  • Electron Effects : Methoxy (OCH₃) and chloro (Cl) substituents alter electronic properties significantly. Methoxy groups enhance polarity, while chloro groups increase electron-withdrawing effects, impacting reactivity and solubility .
  • Fluorine Content : Compounds with trifluorophenyl groups (e.g., target and 2',4'-difluoro analog) exhibit higher electronegativity and metabolic stability due to fluorine’s strong C-F bonds .

Commercial and Research Relevance

  • Drug Development: Fluorinated propiophenones are explored as kinase inhibitors or tubulin-binding agents in oncology .
  • Material Science : High fluorine content improves thermal stability, making these compounds candidates for specialty polymers .

Biological Activity

2',3'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone (CAS No. 898778-00-2) is a chemical compound with notable structural features that suggest potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H15F3O
  • Molecular Weight : 292.3 g/mol
  • IUPAC Name : 1-(2,3-dimethylphenyl)-3-(3,4,5-trifluorophenyl)-1-propanone

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity :
    • Studies have demonstrated that compounds similar to 2',3'-dimethyl derivatives show significant antibacterial effects against various pathogens. For instance, essential oils containing similar structures have been effective against cariogenic bacteria .
  • Anticancer Properties :
    • The compound's structure suggests potential anticancer activity. Research on related methyl ketones indicates they may induce apoptosis in cancer cells by modulating cell cycle proteins and apoptosis-associated proteins like p53 .
  • Anti-inflammatory Effects :
    • Compounds with trifluoromethyl groups have been shown to inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling, which could suggest a similar mechanism for this compound .

Case Studies and Research Findings

The following table summarizes key findings from studies related to the biological activity of compounds structurally similar to this compound:

Study ReferenceBiological ActivityFindings
AntibacterialEssential oils with similar structures showed significant antibacterial activity against oral pathogens.
AnticancerMethyl ketones induced apoptosis in cancer cell lines via p53 modulation.
Anti-inflammatoryInhibition of TNF-α production and NF-kB activation in inflammatory models was observed.

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Regulation : The compound may alter the expression of cyclins and other proteins involved in cell cycle regulation, leading to growth inhibition in cancer cells.
  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways by increasing pro-apoptotic factors while decreasing anti-apoptotic signals.
  • Cytokine Modulation : The ability to modulate cytokine production suggests potential use in inflammatory conditions.

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